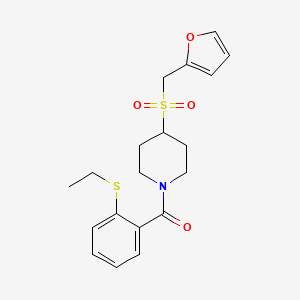

![molecular formula C10H11N3O3S B2714900 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946357-67-1](/img/structure/B2714900.png)

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a compound that falls under the category of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .Molecular Structure Analysis

The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The structure of the newly synthesized compounds was determined on the basis of their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .Chemical Reactions Analysis

The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Applications

Novel heterocyclic compounds derived from visnaginone and khellinone, which share a structural motif with "2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide," have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives, exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Applications

Derivatives of "2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide," a compound related to "this compound," have been synthesized and tested for their anticancer activity across 60 cancer cell lines. Certain compounds demonstrated appreciable cancer cell growth inhibition, highlighting the potential for developing new anticancer agents from this chemical scaffold (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial Applications

Research into the antimicrobial efficacy of compounds structurally similar to "this compound" has led to the development of new pyrimidinone and oxazinone derivatives fused with thiophene rings. These compounds, synthesized using citrazinic acid as a starting material, exhibit significant antibacterial and antifungal activities, which are comparable to those of reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, often resulting in downstream effects such as the inhibition or activation of certain biological processes .

Result of Action

Related compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, antiviral, antioxidant, and antitumor effects .

Análisis Bioquímico

Biochemical Properties

It is known that thiazolo[3,2-a]pyrimidine derivatives, a class of compounds to which this molecule belongs, have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, and others . These activities suggest that 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide may interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of activities associated with thiazolo[3,2-a]pyrimidine derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other thiazolo[3,2-a]pyrimidine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not currently known. It is known that thiazolo[3,2-a]pyrimidine derivatives can be involved in a variety of biochemical reactions .

Propiedades

IUPAC Name |

2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-6-8(12-7(14)5-16-2)9(15)13-3-4-17-10(13)11-6/h3-4H,5H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQFNNJCIZVIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2714824.png)

![5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2714826.png)

![1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2714831.png)

![6-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2714832.png)

![6-ethyl-5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714834.png)